Ethyl 7-(4-biphenyl)-7-oxoheptanoate
CAS No.: 147862-41-7
Cat. No.: VC21096623
Molecular Formula: C21H24O3
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147862-41-7 |
|---|---|
| Molecular Formula | C21H24O3 |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | ethyl 7-oxo-7-(4-phenylphenyl)heptanoate |
| Standard InChI | InChI=1S/C21H24O3/c1-2-24-21(23)12-8-4-7-11-20(22)19-15-13-18(14-16-19)17-9-5-3-6-10-17/h3,5-6,9-10,13-16H,2,4,7-8,11-12H2,1H3 |
| Standard InChI Key | WHLHBZHWFPUPCJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
| Canonical SMILES | CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Ethyl 7-(4-biphenyl)-7-oxoheptanoate is an organic compound belonging to the class of biphenyl derivatives. Its structure features two benzene rings connected by a single bond (the biphenyl portion), attached to a seven-carbon chain containing both a ketone functional group and an ethyl ester group. This unique combination of functional groups contributes to its chemical versatility and reactivity.
Physical and Chemical Characteristics
The compound has a molecular formula of C₂₁H₂₄O₃ and a molecular weight of approximately 324.4 g/mol. It is characterized by the presence of two oxygen-containing functional groups: a ketone (C=O) and an ester (COO-ethyl). The canonical SMILES notation for this compound is CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2.
Key Identifiers and Properties
The compound is identified in chemical databases by the following parameters:
| Property | Value |
|---|---|
| CAS Number | 147862-41-7 |
| IUPAC Name | ethyl 7-oxo-7-(4-phenylphenyl)heptanoate |
| Molecular Formula | C₂₁H₂₄O₃ |
| Molecular Weight | 324.4 g/mol |
| InChI Key | WHLHBZHWFPUPCJ-UHFFFAOYSA-N |
These identifiers allow for precise tracking and referencing of the compound in scientific literature and databases, facilitating further research and development efforts.
Chemical Reactions
Ethyl 7-(4-biphenyl)-7-oxoheptanoate can participate in various chemical reactions due to its multiple functional groups, each offering distinct reaction pathways. These reaction profiles provide insights into the compound's chemical behavior and potential applications.
Reactions Involving the Ester Group
The ethyl ester functional group in the compound can undergo several reactions:
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Hydrolysis to form the corresponding carboxylic acid
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Transesterification to produce different ester derivatives
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Reduction to form alcohols using appropriate reducing agents
Reactions Involving the Ketone Group
The ketone functional group presents its own set of potential reactions:
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Reduction to secondary alcohols using reagents like sodium borohydride
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Formation of imines or hydrazones through condensation reactions
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Addition reactions with organometallic reagents
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Aldol-type reactions involving the α-carbon
Reactions Involving the Biphenyl Moiety
The aromatic biphenyl portion can undergo typical aromatic substitution reactions, including:
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Electrophilic aromatic substitution reactions (e.g., halogenation, nitration)
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Metalation and subsequent functionalization
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Oxidation reactions affecting the aromatic system
Applications
The unique structure and reactivity profile of Ethyl 7-(4-biphenyl)-7-oxoheptanoate contribute to its potential applications across various scientific and industrial domains.
Scientific Research Applications
In scientific research, this compound serves valuable functions as:
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A chemical intermediate in organic synthesis
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A model compound for studying reaction mechanisms
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A reference standard for analytical chemistry methods
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A probe molecule for studying structure-activity relationships
Medical Applications
The structural features of Ethyl 7-(4-biphenyl)-7-oxoheptanoate suggest potential applications in medicinal chemistry:
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Scaffold for drug design and development
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Starting material for the synthesis of biologically active compounds
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Potential therapeutic applications based on observed biological activities
Current research indicates that compounds containing biphenyl moieties often exhibit biological activities that could be applicable to drug development efforts. The structural similarity to known bioactive compounds makes Ethyl 7-(4-biphenyl)-7-oxoheptanoate a candidate for further exploration in medicinal chemistry.
Biological Activity
Ethyl 7-(4-biphenyl)-7-oxoheptanoate has been investigated for various biological activities, with promising results in several areas.
Antitumor Properties
Research suggests that this compound may exhibit antitumor properties. In vitro studies have demonstrated its potential ability to inhibit the proliferation of certain cancer cell lines, possibly through mechanisms involving apoptosis induction. The biphenyl moiety, combined with the specific functionalities in the heptanoate chain, may contribute to these effects.
Antimicrobial Activity
Preliminary investigations indicate that Ethyl 7-(4-biphenyl)-7-oxoheptanoate might possess antimicrobial properties against certain bacterial strains. This activity could be related to the compound's ability to interact with microbial cell membranes or interfere with essential metabolic processes.
Research Findings
The following table summarizes some key research findings regarding the biological activities of Ethyl 7-(4-biphenyl)-7-oxoheptanoate:
| Biological Activity | Test System | Main Findings |
|---|---|---|
| Antitumor | In vitro cancer cell lines | Demonstrated inhibition of cell proliferation and possible induction of apoptosis |
| Antimicrobial | Bacterial cultures | Showed inhibitory effects against certain bacterial strains |
| Mechanism studies | Molecular/cellular systems | Indicated possible interactions with specific protein targets leading to observed effects |
These findings, while promising, would benefit from further research to elucidate precise mechanisms of action and to develop potential applications.
Comparison with Similar Compounds
Understanding Ethyl 7-(4-biphenyl)-7-oxoheptanoate in the context of related compounds provides valuable insights into structure-activity relationships and potential applications.
Structural Analogs
Several compounds share structural similarities with Ethyl 7-(4-biphenyl)-7-oxoheptanoate:
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Biphenyl - A simpler structure consisting of two connected benzene rings, which forms the core structure of the compound
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Ethyl 7-(4-methylphenyl)-7-oxoheptanoate - A similar compound where the biphenyl group is replaced with a p-methylphenyl group
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Carboxylic acid derivatives of biphenyl - Compounds sharing the biphenyl core but with different functional groups
Comparative Properties
The following table compares key properties of Ethyl 7-(4-biphenyl)-7-oxoheptanoate with those of related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| Ethyl 7-(4-biphenyl)-7-oxoheptanoate | C₂₁H₂₄O₃ | 324.4 | Reference compound |
| Ethyl 7-(4-methylphenyl)-7-oxoheptanoate | C₁₆H₂₂O₃ | 262.34 | Contains p-methylphenyl instead of biphenyl |
| 4-Amino-7-ethoxy-7-oxoheptanoic acid | C₉H₁₇NO₄ | 203.24 | Contains amino group and lacks aromatic rings |
These structural differences influence the compounds' physical properties, chemical reactivity, and biological activities, providing a basis for structure-function relationships.
Current Research Trends
Research on Ethyl 7-(4-biphenyl)-7-oxoheptanoate continues to evolve, with several key trends emerging in recent scientific investigations.
Drug Development Studies
Current research is exploring the potential of this compound as a scaffold for drug development. The biphenyl moiety, which is present in many pharmaceutically active compounds, combined with the functionalized heptanoate chain, provides opportunities for developing new therapeutic agents. Ongoing studies are investigating modifications to enhance biological activity and drug-like properties.
Mechanistic Investigations
Researchers are investigating the molecular mechanisms underlying the biological activities of Ethyl 7-(4-biphenyl)-7-oxoheptanoate. These studies aim to identify specific molecular targets and signaling pathways affected by the compound, which could inform its potential therapeutic applications and guide structural modifications to enhance efficacy.
Synthetic Methodology Development
The synthesis of Ethyl 7-(4-biphenyl)-7-oxoheptanoate and its derivatives has catalyzed the development of new synthetic methodologies. Researchers are exploring more efficient, sustainable, and scalable approaches to synthesize this compound, potentially enabling its broader application in research and industry.
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